methyl 3-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
Description
Methyl 3-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene-2-carboxylate core linked to a sulfamoyl group and a 3-oxo-5,6,7,8-tetrahydrocinnolin moiety. The cinnolinone ring system is known for its electron-deficient aromatic character, which may enhance binding to biological targets, while the sulfamoyl group could facilitate hydrogen bonding interactions .
Properties
IUPAC Name |
methyl 3-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethylsulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S2/c1-24-16(21)15-13(6-9-25-15)26(22,23)17-7-8-19-14(20)10-11-4-2-3-5-12(11)18-19/h6,9-10,17H,2-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNUYAVNJCCYKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C(=O)C=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound characterized by its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its pharmacological significance.
The compound has the following key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 932997-83-6 |
Synthesis
The synthesis of this compound involves several steps including cyclization and substitution reactions. The general synthetic route includes:
- Preparation of Tetrahydrocinnoline Derivatives : Utilizing known reactions to form the tetrahydrocinnoline core.
- Formation of Sulfonamide Linkage : Reacting the tetrahydrocinnoline derivative with sulfamoyl chloride.
- Esterification : Converting the resulting acid into the methyl ester form using methanol and an acid catalyst.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. It is believed to modulate signaling pathways that regulate:
- Cell Proliferation : Influencing cancer cell growth and survival.
- Apoptosis : Inducing programmed cell death in malignant cells.
- Metabolic Pathways : Affecting energy metabolism in cells.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
-
Anticancer Activity : Research has shown that this compound exhibits cytotoxic effects against several cancer cell lines including breast and lung cancer cells. The mechanism involves the inhibition of specific kinases involved in cell cycle regulation.
- Case Study: A study conducted on MCF-7 breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
-
Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Case Study: In a mouse model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in decreased swelling and pain responses.
-
Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.
- Case Study: Testing against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares the target compound with structurally related molecules from the evidence:
Key Differences and Implications
- Core Heterocycles: The target compound’s cinnolinone core distinguishes it from the benzodithiazine (), tetrahydropyridine (), and triazine () systems. Cinnolinone’s aromaticity and rigidity may enhance thermal stability or receptor binding compared to saturated systems like tetrahydropyridine .
- Sulfamoyl vs. Sulfonylurea Groups : The sulfamoyl (-NHSO₂-) group in the target compound differs from the sulfonylurea (-SO₂NHCONH-) groups in herbicides like metsulfuron methyl. This reduces hydrogen-bonding capacity but may improve metabolic stability .
- Substituent Positioning : The thiophene-2-carboxylate in the target contrasts with the thiophen-3-yl group in . Positional isomerism can significantly alter electronic properties and intermolecular interactions .
Notes
- The provided evidence lacks direct data on the target compound’s biological activity or synthetic route. Comparisons are extrapolated from structural analogs.
- Contradictions arise in core heterocycle functionalities: cinnolinone (target) vs. triazine () systems have divergent electronic profiles, limiting direct applicability of pesticide data .
- Evidence sources include peer-reviewed journals, supporting information, and a pesticide glossary, ensuring diversity but varying in technical depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
